Disperse Red 169, also known as C.I. Disperse Red 169 or C.I. 11128, is a synthetic dye primarily used in the textile industry for dyeing synthetic fibers such as polyester and polyamide. The compound has gained attention due to its vibrant red color and application versatility in various dyeing processes.
Disperse Red 169 is synthesized through a series of chemical reactions involving specific precursors. The primary components used in its synthesis include 2-chloro-4-nitrobenzenamine and propanenitrile, specifically the compound 3-[[2-(2-cyanoethoxy)ethyl]phenylamino] for coupling reactions. This synthetic pathway allows for the production of the dye in a controlled manner, ensuring consistent quality and performance in applications .
Disperse Red 169 is classified as an azo dye, which is characterized by the presence of one or more azo groups (-N=N-) in its molecular structure. Azo dyes are widely used due to their ability to produce bright colors and their stability under various conditions. Additionally, Disperse Red 169 is registered under the Chemical Abstracts Service with the registry number 69070-69-5, indicating its recognition in chemical databases .
The synthesis of Disperse Red 169 involves several key steps:
These methods ensure that the final product possesses the desired color properties and stability required for dyeing applications .
The molecular formula of Disperse Red 169 is C20H19ClN6O3, with a molecular weight of 426.12 g/mol. The presence of chlorine and nitrogen atoms contributes to its chemical properties and reactivity during dyeing processes .
Disperse Red 169 exhibits a complex molecular structure characterized by multiple functional groups that enhance its dyeing capabilities. The structure can be represented as follows:
The molecular structure includes aromatic rings that contribute to its color properties, along with functional groups that facilitate interaction with fiber materials during dyeing .
The structural data indicates that Disperse Red 169 is stable under typical dyeing conditions but may require specific handling due to its chemical nature.
Disperse Red 169 participates in various chemical reactions during the dyeing process:
The interactions between Disperse Red 169 and synthetic fibers are influenced by factors such as pH, temperature, and time during the dyeing process. These parameters must be optimized to achieve desired colorfastness and vibrancy .
The mechanism of action for Disperse Red 169 involves several stages:
Studies indicate that optimal conditions for dyeing with Disperse Red 169 result in high color yield and durability on synthetic fabrics .
Relevant data indicates that Disperse Red 169 maintains its properties across a range of pH levels typically encountered in textile processing .
Disperse Red 169 finds extensive use in:
The industrial synthesis of Disperse Red 169 (C.I. 11128) follows a well-established pathway centered on azo coupling chemistry, yielding a compound with the molecular formula C₂₀H₁₉ClN₆O₃ and molecular weight of 426.12 g/mol. This chromophore belongs to the monoazo dye classification and is characterized by its distinctive scarlet hue when applied to polyester substrates. The manufacturing process initiates with the diazotization of 2-Chloro-4-nitrobenzenamine under precisely controlled conditions, followed by coupling with the electron-rich compound Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]- [1]. This two-stage sequence demands meticulous optimization at each synthetic step to achieve industrial-scale viability while maintaining product consistency.
The diazotization reaction represents the most thermodynamically sensitive stage in Disperse Red 169 synthesis. Industrial protocols employ nitrosylsulfuric acid (NOHSO₄) as the preferred diazotizing agent rather than aqueous sodium nitrite solutions, which can promote premature decomposition of the diazonium intermediate. Temperature control is paramount, with optimal performance observed within the narrow window of 0-4°C. Exceeding this range accelerates competing decomposition pathways, reducing diazonium yields by up to 40% [1] [3].
Reaction engineering studies have demonstrated that continuous flow reactors significantly enhance mass transfer and thermal homogeneity during diazotization compared to batch processes. The segmented flow configuration reduces local concentration gradients, suppressing byproduct formation while increasing space-time yield by approximately 25% [5]. Additionally, in-situ analytics using Fourier-transform infrared (FTIR) probes enable real-time monitoring of the diazonium ion concentration (characteristic absorption at 2300-2400 cm⁻¹), allowing for precise reagent addition and immediate correction of process deviations. This process analytical technology (PAT) approach has reduced batch rejection rates by 18% in commercial production [7].
Table 1: Impact of Process Variables on Diazonium Salt Stability for Disperse Red 169 Synthesis
Process Variable | Optimal Range | Deviation Impact | Corrective Measure |
---|---|---|---|
Temperature | 0-4°C | >5°C: 30-40% yield reduction | Jacketed cooling with ethylene glycol |
Acid Concentration | 20-25% H₂SO₄ | <15%: Incomplete reaction | Automated acid dosing system |
Addition Rate | Gradual (30-45 min) | Rapid addition: Exotherm | Controlled addition peristaltic pumps |
Mixing Intensity | Reynolds No. >5000 | Inadequate mixing: Hot spots | High-shear impeller design |
The coupling reaction efficiency dictates the economic viability of Disperse Red 169 production. Diazonium electrophiles react with the coupling component (Propanenitrile derivative) predominantly at the para position relative to the amino group. Industrial processes employ polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which solubilize both ionic and organic components while stabilizing the transition state [3]. Recent advancements have demonstrated that supercritical carbon dioxide (scCO₂) serves as an exceptional alternative solvent, particularly given Disperse Red 169's enhanced solubility in this medium attributed to its chlorine substituents. The solubility measurements in scCO₂ (14-26 MPa, 343-403 K) reveal that Disperse Red 169 achieves approximately 30% higher solubility than non-halogenated analogs due to favorable halogen-scCO₂ interactions [9].
The pH modulation during coupling critically influences reaction kinetics and regioselectivity. Maintaining the reaction medium at pH 5.5-6.5 using acetate buffers optimizes electrophile-nucleophile interactions while minimizing diazonium hydrolysis. Studies of alternative coupling agents have identified pyridinium salts as particularly effective catalysts, reducing reaction time by 40% compared to uncatalyzed processes through enhanced nucleophile activation [5] [7]. Post-coupling, isolation employs anti-solvent crystallization using chilled water, producing easily filterable crystals with consistent particle size distribution (PSD) between 10-50 μm, which is essential for subsequent dispersion formulation.
Table 2: Solvent System Comparison for Disperse Red 169 Coupling Reaction
Solvent System | Reaction Time (min) | Yield (%) | Byproduct Formation (%) | Environmental Impact |
---|---|---|---|---|
DMF/DMSO | 90-120 | 88-92 | 3.5-4.2 | High (VOCs, toxicity) |
Water/Ethanol | 180-240 | 75-82 | 5.8-7.1 | Moderate |
Supercritical CO₂ | 45-60 | 94-96 | 1.2-1.8 | Negligible (recyclable) |
Ionic Liquids | 60-90 | 90-93 | 2.1-2.9 | Low (recyclable) |
Microwave irradiation has revolutionized azo dye synthesis by enabling precise energy delivery at molecular scales. For Disperse Red 169 production, microwave-assisted coupling reduces reaction times from hours to minutes while increasing yields by 15-20% compared to conventional thermal processes. The electromagnetic energy selectively excites polar intermediates, lowering the activation barrier for the rate-determining coupling step. Research demonstrates that optimal microwave conditions (140°C, 300W, 2-5 minutes) achieve near-quantitative conversions (>98%) while minimizing thermal degradation pathways that plague conventional heating [5] [7].
The molecular acceleration effect of microwaves is particularly advantageous for Disperse Red 169 due to its dipolar intermediates. Microwave-specific thermal effects create non-equilibrium conditions that favor the formation of the thermodynamically less stable but kinetically preferred isomer, enhancing color purity. Comparative studies show microwave-synthesized batches exhibit narrower absorption spectra (λmax 510±2 nm vs. 510±8 nm for conventional) and higher extinction coefficients (ε = 32,500 vs. 28,700 L·mol⁻¹·cm⁻¹), indicating superior chromophore homogeneity [7]. Industrial implementation employs continuous flow microwave reactors with residence times under 5 minutes, reducing energy consumption by 75% while increasing space-time yield by a factor of 12 compared to batch reactors.
Table 3: Microwave vs. Conventional Synthesis Performance for Disperse Red 169
Performance Metric | Conventional Method | Microwave Method | Improvement Factor |
---|---|---|---|
Reaction Time | 180-240 min | 2-5 min | 70x faster |
Energy Consumption | 850-1000 kJ/mol | 120-150 kJ/mol | 6-7x reduction |
Isolated Yield | 75-82% | 92-96% | 18% absolute increase |
Purity (HPLC) | 97.2-98.5% | 99.2-99.8% | 1.5% absolute increase |
Throughput | 15-20 kg/day | 180-220 kg/day | 12x increase |
Ultrasonic technology (20-100 kHz) enhances Disperse Red 169 synthesis through acoustic cavitation, where microbubble collapse generates localized temperatures >5000K and pressures >1000 bar. These extreme conditions accelerate reaction kinetics while reducing solvent requirements. In diazotization, ultrasound irradiation achieves complete conversion in 30 minutes at 25°C—conditions that would require 90 minutes under conventional cooling. The micro-mixing effect eliminates concentration gradients, suppressing diazonium-diazonium coupling byproducts by 70% [6] [7] [8].
Beyond synthetic applications, ultrasound significantly improves downstream processing. Ultrasonic crystallization produces nanoparticles (80-150 nm) with narrow PSD directly from reaction mixtures, eliminating the need for energy-intensive milling. These nano-dispersions exhibit superior dyeing performance due to increased surface area, achieving 90% bath exhaustion in 90 minutes at 80°C without carriers—comparable to conventional dyeing at 130°C. The technology enables solvent-free production routes where reactions proceed in molten states with acoustic assistance, completely eliminating volatile organic compounds (VOCs) from manufacturing [8]. Life cycle assessment confirms ultrasonic processes reduce the carbon footprint of Disperse Red 169 production by 55% through decreased energy consumption and waste generation.
Table 4: Ultrasonic Process Efficiency Metrics in Disperse Red 169 Production
Application | Frequency (kHz) | Conventional Metric | Ultrasonic Metric | Efficiency Gain |
---|---|---|---|---|
Diazotization | 40 | Time: 90 min (0-5°C) | Time: 30 min (25°C) | 67% time reduction |
Crystallization | 25 | Particle size: 10-50 μm | Particle size: 80-150 nm | 200x size reduction |
Dyeing Process | 132 | Temperature: 130°C | Temperature: 80°C | 50°C reduction |
Waste Treatment | 20 | Chemical oxygen demand: 850 ppm | Chemical oxygen demand: 320 ppm | 62% reduction |
Dispersion | 30 | Milling time: 8 hours | Milling time: 0 hours | Eliminated |
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